5,6,2'-Trimethoxyflavone
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Overview
Description
2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown its potential in the treatment of various diseases, particularly due to its anticancer effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .
Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .
Chemical Reactions Analysis
Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Mechanism of Action
The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:
- 5,6,2’-Trimethoxyflavone
- 5,7-Dimethoxyflavone
- 3’,4’,5’-Trimethoxyflavone
Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .
Properties
CAS No. |
16266-97-0 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
InChI Key |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
physical_description |
Solid |
Synonyms |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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